

Cemadotin phase I results vs phase II expectations

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Compound Focus: Cemadotin

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Cemadotin Phase I Clinical Trial Results

The table below summarizes the key findings from Phase I clinical trials of **Cemadotin** (also known as LU103793).

Trial Aspect	24-Hour Infusion (q3w) [1]	5-Day Continuous Infusion (q3w) [2] [3]
Dose Levels Tested	10.0 to 27.5 mg/m ²	2.5 to 17.5 mg/m ²
Dose-Limiting Toxicity (DLT)	Hypertension (Grade 3), sometimes with cardiac ischemia [1]	Neutropenia (Reversible) [2] [3]
Other Notable Toxicities	Neutropenia, asthenia, tumor pain, liver enzyme elevation [1]	Moderate non-hematologic toxicities; no significant cardiovascular toxicity [2] [3]
Maximum Tolerated Dose (MTD)	15.0 mg/m ² [1]	12.5 mg/m ² [2] [3]

Trial Aspect	24-Hour Infusion (q3w) [1]	5-Day Continuous Infusion (q3w) [2] [3]
Recommended Phase II Dose	15.0 mg/m ² [1]	12.5 mg/m ² (MTD) [2] [3]
Antitumor Activity	No partial/complete responses; minor tumor regressions in 2 patients [1]	No objective antitumor responses [2] [3]
Pharmacokinetics	Linear, two-compartment model. Terminal half-life: ~10 hours [1]	First-order kinetics. Terminal half-life: 13.2 ± 4.3 hours [2] [3]

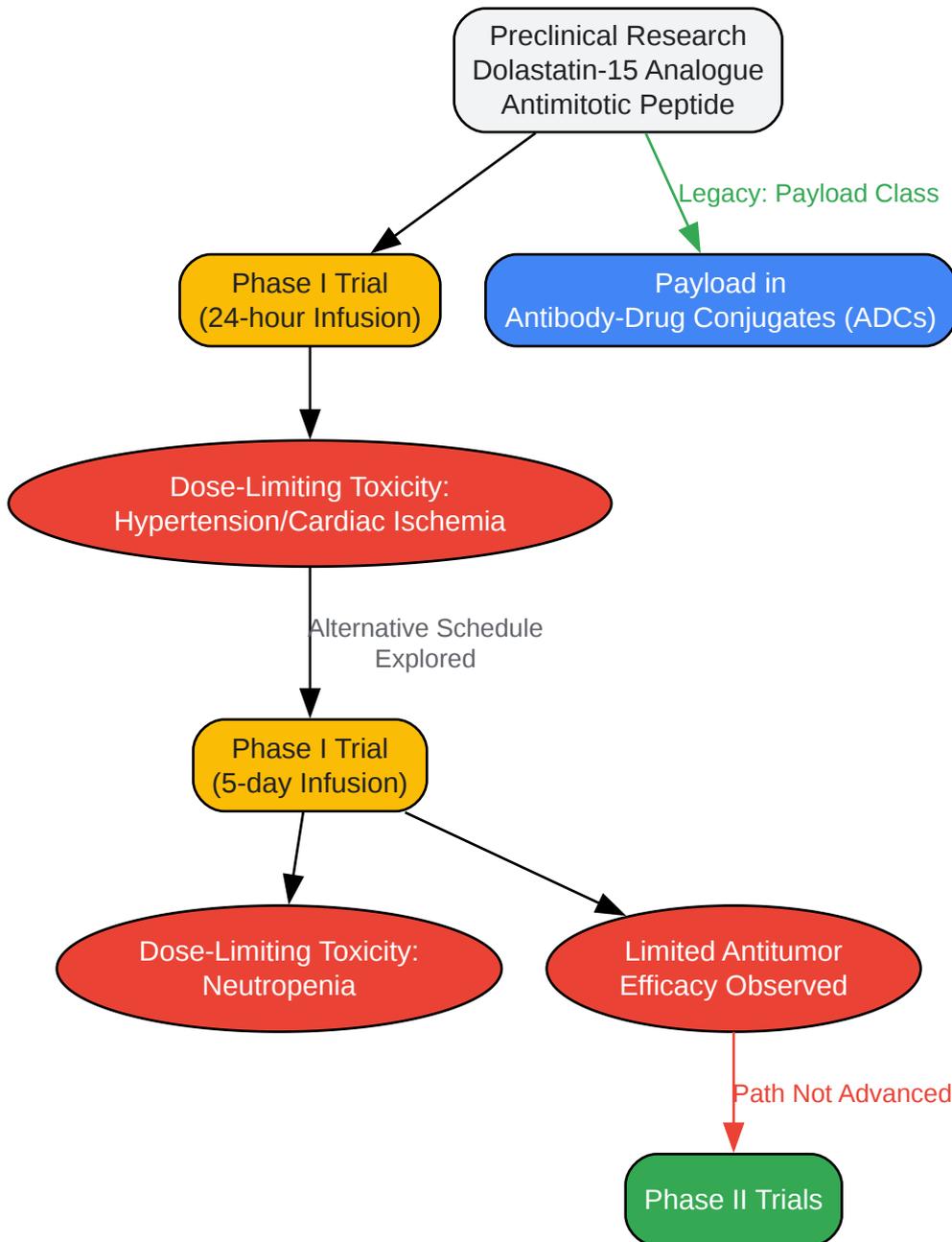
Experimental Protocol Details

For the key Phase I study using a 24-hour infusion [1]:

- **Objective:** To determine the maximum tolerable dose (MTD), principal toxicity, and pharmacologic behavior of **Cemadotin**-HCl.
- **Patient Population:** Patients with advanced cancer.
- **Dosing Schedule:** Administered as a 24-hour intravenous continuous infusion every three weeks.
- **Dose Escalation:** The dose was escalated from 10.0 to 27.5 mg/m²/day.
- **Toxicity Assessment:** Toxicities were graded using the Common Toxicity Criteria (CTC).
- **Pharmacokinetic Analysis:** Blood samples were taken over 48 hours during the first treatment cycle and analyzed by radioimmunoassay (RIA). The data were fitted to a two-compartment model.

Development Path and Context

The following diagram illustrates **Cemadotin**'s developmental trajectory based on the clinical data, which helps explain the gap in Phase II results.



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The clinical data suggests that **Cemadotin**'s development as a standalone chemotherapeutic was likely halted after Phase I. The Phase II trials referenced in the earlier studies may not have been conducted or published due to the compound's **significant toxicity profile and limited efficacy** observed in Phase I [1] [2] [3].

However, the broader class of dolastatin analogues, to which **Cemadotin** belongs, found great success by pivoting to a different strategy. The potent antimitotic payloads derived from dolastatin, such as **monomethyl auristatin E (MMAE)**, became key components of highly successful **Antibody-Drug**

Conjugates (ADCs) like Brentuximab vedotin (Adcetris) [4] [5]. This demonstrates how the insights gained from **Cemadotin**'s development were ultimately applied effectively in a more targeted therapeutic approach.

Conclusion and Further Research

In summary:

- **Phase I Results:** Successfully established a recommended dose but revealed significant challenges, including dose-limiting cardiovascular toxicity and a lack of robust antitumor responses.
- **Phase II Expectations vs. Reality:** The available data does not describe Phase II outcomes, strongly indicating that **Cemadotin** did not progress further as a single agent.
- **Modern Context:** The compound's legacy lives on through its structural class, which provides potent payloads for Antibody-Drug Conjugates.

To gain a more complete picture of this field, you could research the clinical profiles of ADCs that use dolastatin-derived payloads, such as **Brentuximab vedotin (Adcetris)**, which has extensive clinical data from Phase II and Phase III trials.

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References

1. Clinical and pharmacologic phase I study of Cemadotin ... [pubmed.ncbi.nlm.nih.gov]
2. (PDF) A phase I clinical and pharmacokinetic study of the dolastatin... [academia.edu]
3. A phase I clinical and pharmacokinetic study of the dolastatin analogue... [link.springer.com]
4. Progress in the discovery and development of anticancer ... [pubs.rsc.org]
5. Tackling solid tumour therapy with small-format drug conjugates [pmc.ncbi.nlm.nih.gov]

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